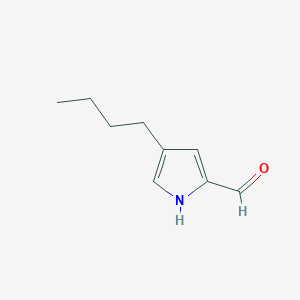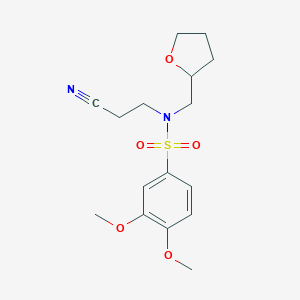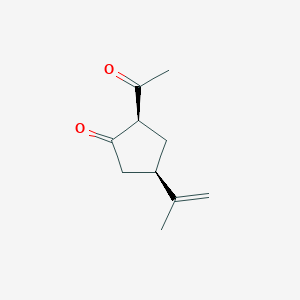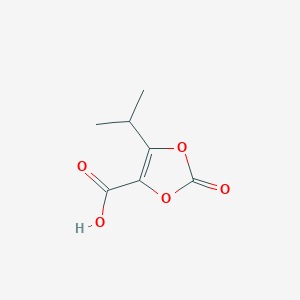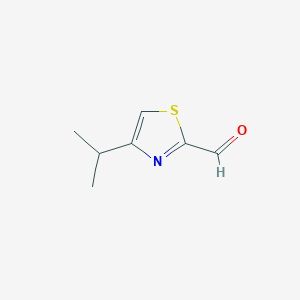![molecular formula C7H9N3O2S B061750 2-Methyl-3,4-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide CAS No. 163136-98-9](/img/structure/B61750.png)
2-Methyl-3,4-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3,4-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its unique chemical structure and properties have made it a subject of interest for researchers in the fields of medicinal chemistry, pharmacology, and biochemistry. In
Applications De Recherche Scientifique
2-Methyl-3,4-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to possess various pharmacological activities, including anti-inflammatory, analgesic, antipyretic, and antimicrobial properties. It has also been shown to exhibit anticancer activity against various cancer cell lines.
Mécanisme D'action
The exact mechanism of action of 2-Methyl-3,4-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the inflammatory and pain pathways. It has also been reported to modulate the immune system and exhibit antioxidant activity.
Effets Biochimiques Et Physiologiques
2-Methyl-3,4-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce inflammation and pain in animal models, as well as exhibit antibacterial and antifungal activities. It has also been shown to inhibit the growth of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Methyl-3,4-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide in lab experiments include its high potency, selectivity, and low toxicity. However, its limitations include its limited solubility in water and the need for specialized equipment and expertise for its synthesis.
Orientations Futures
There are several future directions for research on 2-Methyl-3,4-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide. One area of interest is its potential application as an anticancer agent. Further studies are needed to elucidate its mechanism of action and determine its efficacy against different types of cancer. Another area of interest is its potential as an anti-inflammatory and analgesic agent. Additional studies are needed to determine its safety and efficacy in humans. Finally, further research is needed to optimize the synthesis method and improve the yield and purity of the compound.
Conclusion:
In conclusion, 2-Methyl-3,4-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound with potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. Its unique chemical structure and properties make it a subject of interest for researchers. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-Methyl-3,4-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in different fields.
Méthodes De Synthèse
The synthesis of 2-Methyl-3,4-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide involves the reaction of 2-amino-4-methylpyridine with thiosemicarbazide in the presence of a suitable oxidizing agent. The reaction proceeds through the formation of an intermediate, which is then oxidized to give the final product. The synthesis of this compound has been reported in various scientific journals, and different methods have been used to obtain high yields and purity.
Propriétés
Numéro CAS |
163136-98-9 |
|---|---|
Nom du produit |
2-Methyl-3,4-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide |
Formule moléculaire |
C7H9N3O2S |
Poids moléculaire |
199.23 g/mol |
Nom IUPAC |
2-methyl-3,4-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide |
InChI |
InChI=1S/C7H9N3O2S/c1-10-5-9-6-2-3-8-4-7(6)13(10,11)12/h2-4,9H,5H2,1H3 |
Clé InChI |
QYYONJOYAMSHBJ-UHFFFAOYSA-N |
SMILES |
CN1CNC2=C(S1(=O)=O)C=NC=C2 |
SMILES canonique |
CN1CNC2=C(S1(=O)=O)C=NC=C2 |
Synonymes |
2H-Pyrido[4,3-e]-1,2,4-thiadiazine,3,4-dihydro-2-methyl-,1,1-dioxide(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 2-[(cyanomethyl)sulfonyl]benzoate](/img/structure/B61671.png)
![3-Oxo-N-(2-oxo-2H-benzo[d]imidazol-5-yl)butanamide](/img/structure/B61676.png)

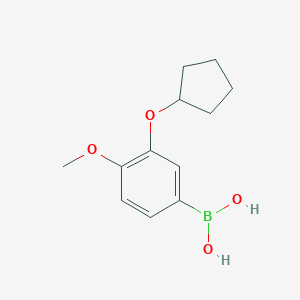
![1-Azaspiro[4.4]nonane-2,6-dione](/img/structure/B61687.png)


